3-(4-Chlorophenyl)-1,1-diallylurea
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Overview
Description
3-(4-Chlorophenyl)-1,1-diallylurea is an organic compound characterized by the presence of a chlorinated phenyl ring and two allyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,1-diallylurea typically involves the reaction of 4-chloroaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloroaniline and allyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: 4-chloroaniline is dissolved in the solvent, and allyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,1-diallylurea undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or alcohols.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-1,1-diallylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,1-diallylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Triclocarban: N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea, an antibacterial compound.
3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea: Similar structure with additional chlorination on the phenyl ring.
Uniqueness
3-(4-Chlorophenyl)-1,1-diallylurea is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
52696-90-9 |
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Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17) |
InChI Key |
VYCAHPBJVVVEBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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